N-Ethoxycarbonyl Dabigatran Ethyl Ester is a chemical compound with the molecular formula and a molecular weight of 571.6 g/mol. It is recognized for its role as an intermediate in the synthesis of Dabigatran, an anticoagulant medication primarily used for the prevention and treatment of thromboembolic disorders. This compound is classified under the category of synthetic organic compounds, specifically as an ethyl ester derivative of Dabigatran, which is a direct thrombin inhibitor.
The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves a multi-step process that includes acylation, amidation, and esterification reactions. The typical synthetic route starts with basic building blocks, such as 4-(methylamino)-3-nitrobenzoic acid, which undergoes various transformations to yield the final product.
Key steps include:
Common solvents used in these reactions include dimethyl sulfoxide and methanol, with temperature controls ranging from ambient to elevated conditions to facilitate the reactions effectively .
In industrial settings, the production of N-Ethoxycarbonyl Dabigatran Ethyl Ester adheres to stringent quality control measures to ensure high purity and consistency. The processes are designed to comply with regulatory standards for pharmaceutical applications, focusing on scalability and efficiency.
The molecular structure of N-Ethoxycarbonyl Dabigatran Ethyl Ester features several functional groups including an ethoxycarbonyl moiety and a complex aromatic system that contributes to its biological activity. The compound's structure can be represented as follows:
The structural complexity enhances its potency as a thrombin inhibitor, making it a valuable compound in anticoagulant therapy.
N-Ethoxycarbonyl Dabigatran Ethyl Ester can undergo several types of chemical reactions:
Reagents commonly employed in these reactions include:
The reaction conditions are carefully controlled to optimize yield and selectivity, often involving adjustments in temperature and pH levels .
The products formed from these reactions can vary significantly based on the type of reaction conducted. For example, oxidation may yield oxidized derivatives while reduction could lead to less oxidized forms or completely different structures.
N-Ethoxycarbonyl Dabigatran Ethyl Ester primarily acts by inhibiting thrombin, a crucial serine protease in the blood coagulation cascade. The mechanism involves:
This mechanism is essential for its therapeutic use in managing thromboembolic conditions .
These properties are crucial for both laboratory handling and pharmaceutical formulation .
N-Ethoxycarbonyl Dabigatran Ethyl Ester has several scientific applications:
Its role as an intermediate in synthesizing Dabigatran highlights its importance in developing effective anticoagulant therapies .
N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS No. 1416446-40-6) is a chemically modified derivative of the direct thrombin inhibitor dabigatran. Its molecular formula is C₃₀H₃₃N₇O₅, with a molecular weight of 571.63 g/mol [1] [5] [7]. Structurally, it features:
The compound’s SMILES notation (CN1C2=CC=C(C(N(C3=CC=CC=N3)CCC(OCC)=O)=O)C=C2N=C1CNC4=CC=C(C(NC(OCC)=O)=N)C=C4
) highlights its stereoelectronic properties, where the ethoxycarbonyl group serves as a protecting group for the amidine function—a key strategy to modulate polarity and metabolic stability [5] [7]. With HPLC purity exceeding >95%, it meets regulatory standards for synthetic intermediates [1].
Table 1: Key Chemical Properties of N-Ethoxycarbonyl Dabigatran Ethyl Ester
Property | Value |
---|---|
CAS Number | 1416446-40-6 |
Molecular Formula | C₃₀H₃₃N₇O₅ |
Molecular Weight | 571.63 g/mol |
Synonyms | Dabigatran Ethyl Carbamate |
Purity Specification | >95% (HPLC) |
Storage Conditions | -20°C |
Primary Use | Synthetic intermediate for dabigatran production |
This compound is a critical precursor in the multistep synthesis of dabigatran etexilate—the first orally available direct thrombin inhibitor. Its design addresses a key pharmacokinetic challenge: the low oral bioavailability of free dabigatran (3–7%) due to its high polarity and zwitterionic nature [6] [8]. The synthetic pathway involves:
This prodrug strategy increases oral bioavailability to ~6–7% for dabigatran etexilate—a clinically viable level [6]. The compound’s synthetic utility is underscored by its role in analytical method validation (AMV) and Quality Control (QC) for commercial dabigatran production, ensuring batch-to-batch consistency [5].
Table 2: Structural Modifications in Dabigatran Prodrug Development
Compound | Key Structural Features | Function |
---|---|---|
Dabigatran (Active Drug) | Free amidine + carboxylic acid | Thrombin inhibition |
N-Ethoxycarbonyl Dabigatran Ethyl Ester | Ethoxycarbonyl-protected amidine + ethyl ester | Synthetic intermediate & metabolic precursor |
Dabigatran Etexilate (Prodrug) | Hexyloxycarbonyl-protected amidine + ethyl ester | Orally absorbable prodrug |
The development of N-Ethoxycarbonyl Dabigatran Ethyl Ester is rooted in decades of anticoagulant research:
This evolution exemplifies a medicinal chemistry paradigm: strategic functionalization of active compounds to overcome pharmacokinetic barriers while preserving pharmacodynamic efficacy [2] [4]. The ethoxycarbonyl derivative remains indispensable for manufacturing high-purity dabigatran at scale, supporting global access to this life-saving anticoagulant [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7